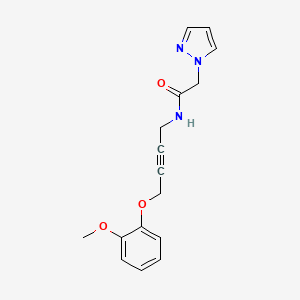![molecular formula C15H13ClN2O B2947831 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide CAS No. 1198213-96-5](/img/structure/B2947831.png)
2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide, also known as 2-chloro-N-(2-chlorophenyl)-N-(phenylmethylidene)acetamide, is a synthetic molecule that has been studied for its potential applications in scientific research. It is an organic compound with a molecular weight of 270.74 g/mol and a melting point of 65-67 °C. It is a colorless, crystalline solid that is soluble in water and ethanol.
Mecanismo De Acción
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide acts as a substrate for the enzyme carbonic anhydrase. Carbonic anhydrase is responsible for the regulation of acid-base balance in the body by catalyzing the reaction of carbon dioxide and water to form carbonic acid. The carbonic acid then dissociates into bicarbonate ions and hydrogen ions. The bicarbonate ions are then transported into the cells, while the hydrogen ions are excreted in the urine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Furthermore, it has been shown to have anti-inflammatory and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide has several advantages and limitations when used in laboratory experiments. One of the advantages is its low cost and availability. It is also a relatively stable compound and is soluble in water and ethanol, making it easy to handle and store. However, it is also highly toxic and can cause irritation to the skin and eyes.
Direcciones Futuras
The potential applications of 2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide are far-reaching. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could focus on improving the synthesis process in order to make the compound more cost-effective and widely available. Finally, research could also focus on developing new methods for using the compound in laboratory experiments, such as in the study of protein structure and activity.
Métodos De Síntesis
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide can be synthesized by the reaction of this compound(2-chlorophenyl)-N-(phenylmethylidene)acetamide with ethylchloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and takes place in a solvent, such as dichloromethane. The product of the reaction is a colorless, crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been used to study the structure and activity of proteins, as well as to study the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
2-(benzylideneamino)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-9-5-4-8-12(13)14(15(17)19)18-10-11-6-2-1-3-7-11/h1-10,14H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUGHQEJNBWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(C2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)


![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)
![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)



![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2947764.png)
![(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid](/img/structure/B2947765.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2947768.png)
![3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2947770.png)
![1-[(3-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2947771.png)
